molecular formula C15H13ClN2O3 B2508344 6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester CAS No. 380573-85-3

6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester

Cat. No.: B2508344
CAS No.: 380573-85-3
M. Wt: 304.73
InChI Key: RXOLPKHVJPZPJO-UHFFFAOYSA-N
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Description

6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester is a chemical compound with a complex structure that includes a chlorinated nicotinic acid core, a benzylcarbamoyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of nicotinic acid to produce 6-chloro-nicotinic acid. This intermediate is then reacted with benzyl isocyanate to introduce the benzylcarbamoyl group. Finally, esterification with methanol yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-7-6-12(9-17-13)15(20)21-10-14(19)18-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOLPKHVJPZPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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